molecular formula C19H24N2O4S B12826668 1-(2-(4-Methoxy-3-(2-morpholinoethoxy)phenyl)-5-methylthiazol-4-yl)ethan-1-one

1-(2-(4-Methoxy-3-(2-morpholinoethoxy)phenyl)-5-methylthiazol-4-yl)ethan-1-one

Cat. No.: B12826668
M. Wt: 376.5 g/mol
InChI Key: UDVVCBHNTSGPNW-UHFFFAOYSA-N
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Description

1-(2-(4-Methoxy-3-(2-morpholinoethoxy)phenyl)-5-methylthiazol-4-yl)ethan-1-one is a complex organic compound featuring a thiazole ring, a methoxy group, and a morpholinoethoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Methoxy-3-(2-morpholinoethoxy)phenyl)-5-methylthiazol-4-yl)ethan-1-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a phenol precursor using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Morpholinoethoxy Side Chain: This step involves the nucleophilic substitution of a halogenated ethoxy precursor with morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Methoxy-3-(2-morpholinoethoxy)phenyl)-5-methylthiazol-4-yl)ethan-1-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, which may reduce the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1-(2-(4-Methoxy-3-(2-morpholinoethoxy)phenyl)-5-methylthiazol-4-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-(4-Methoxy-3-(2-morpholinoethoxy)phenyl)-5-methylthiazol-4-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The morpholinoethoxy side chain could enhance its solubility and bioavailability, while the thiazole ring might interact with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-one
  • 1-(4-Methylphenyl)-2-(morpholin-4-yl)ethan-1-one
  • 1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-one

Uniqueness

1-(2-(4-Methoxy-3-(2-morpholinoethoxy)phenyl)-5-methylthiazol-4-yl)ethan-1-one is unique due to the presence of both a thiazole ring and a morpholinoethoxy side chain. This combination of functional groups can confer distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

1-[2-[4-methoxy-3-(2-morpholin-4-ylethoxy)phenyl]-5-methyl-1,3-thiazol-4-yl]ethanone

InChI

InChI=1S/C19H24N2O4S/c1-13(22)18-14(2)26-19(20-18)15-4-5-16(23-3)17(12-15)25-11-8-21-6-9-24-10-7-21/h4-5,12H,6-11H2,1-3H3

InChI Key

UDVVCBHNTSGPNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC(=C(C=C2)OC)OCCN3CCOCC3)C(=O)C

Origin of Product

United States

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